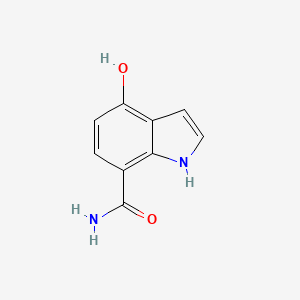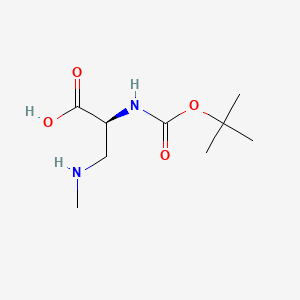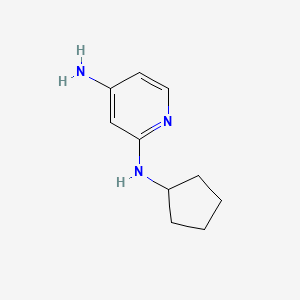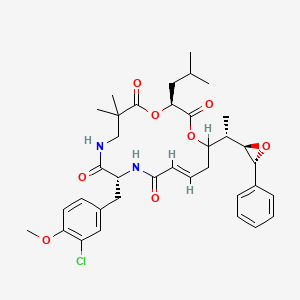
Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)
Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Hydrogenation of Cyclic Dehydrodipeptides : The compound is used in the synthesis of unusual aromatic L-amino acids like L-Tyr(Me) and L-Amp, achieved through asymmetric hydrogenation of cyclic dehydrodipeptides. This process involves hydrogenation in N,N-dimethylformamide, mild acid hydrolysis, and recrystallization to produce pure L-amino acids with a high content of LL isomers (Aoyagi et al., 1986).
Enantioselective Synthesis of Hydroxy-Substituted α-Methyl-α-Amino Acids : The compound is utilized in the enantioselective synthesis of β-hydroxy and polyhydroxy α-amino acids of the 2-methylserine series. This process involves the use of aluminum and manganese derivatives of lithiated bis-lactim ethers of cyclo-(L-Ala-L-Ala), proposing a new synthesis variant for these acids (Tolstikov et al., 1993).
Photochemical and Reaction Dynamics
Photochemical Reaction Studies : Research has been conducted on the photochemical reactions of phenyl-substituted 1,3-diketones, closely related to the compound . These studies involve irradiation processes and analysis of the resultant cyclobutanone and cleavage products, contributing to understanding the chemical dynamics under specific conditions (Yoshioka et al., 1984).
Carbene Generation and Reactions : Investigation into the generation and reactions of carbene bearing unprotected hydroxy groups at α-position is relevant. Such research provides insights into the dynamics of carbene formation and its subsequent reactions, essential for understanding the behavior of complex organic molecules (Tomioka & Nunome, 1990).
Biological Applications
Biosynthesis Studies : There's research on the biosynthesis of nargenicin, which involves polyketide chain elongation intermediates. This is relevant for understanding the biosynthetic pathways of complex organic molecules, including cyclo compounds (Cane et al., 1993).
Microbial Compound Isolation : Studies on marine Streptomyces sp. YIM 13591 have led to the isolation of new δ-valerolactone compounds and other related molecules. This highlights the potential of such complex cyclic molecules in discovering new natural products with various applications (Zhang et al., 2022).
Structural and Conformational Analysis
Crystal Structure Characterization : The compound's related analogs have been synthesized, and their crystal structures characterized by X-ray single-crystal diffraction. Such studies are crucial for understanding the molecular configuration and properties of complex organic compounds (Shi et al., 2007).
Conformational Analysis of Analogues : Research on the synthesis, conformation, and activities of cyclosporin A analogues provides insights into the effects of molecular changes on the solution conformation and activity of cyclo compounds (Aebi et al., 1990).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions for handling and storage.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions or potential applications for the compound.
Please note that this is a general approach and the specific details would vary depending on the compound . For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they often have subscriptions to these databases. Alternatively, you could consult a chemist or a chemistry professor. They would likely be able to provide more specific and detailed information.
I hope this helps, and I apologize for any inconvenience. If you have any other questions, feel free to ask!
properties
IUPAC Name |
(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27?,29-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXOBYNBRKOTIQ-MQHIEMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](O1)C2=CC=CC=C2)C3C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O3)CC(C)C)(C)C)CC4=CC(=C(C=C4)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl) | |
CAS RN |
186256-67-7 | |
| Record name | Cryptophycin 52 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186256677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



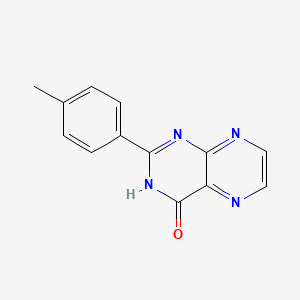
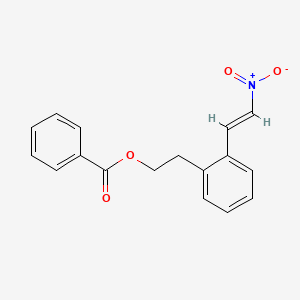
![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)
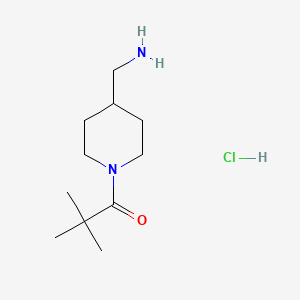
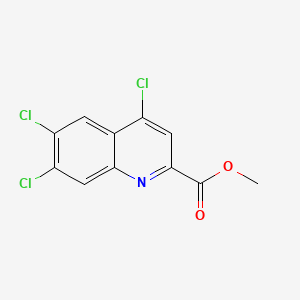
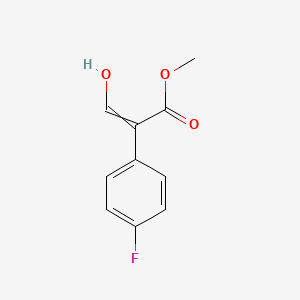
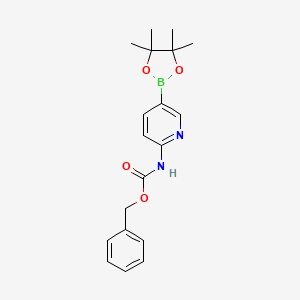
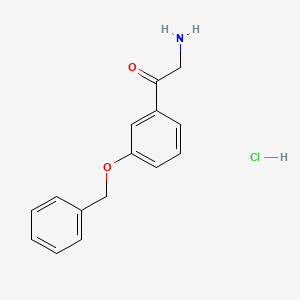
![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)
